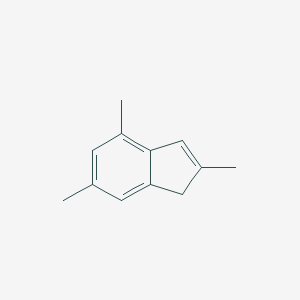

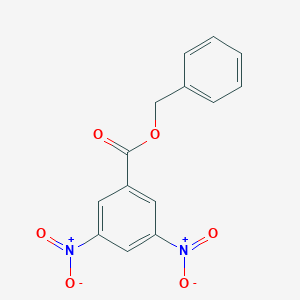

![molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6](/img/structure/B174662.png)

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C8H8N2OS . It has a molecular weight of 180.23 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” were not found, similar compounds such as 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been synthesized through the hydrolysis of protecting groups with either TFA or aqueous KOH, which gave 2-substituted 5-aminopyridine-4-carboxylic acids. These were then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Molecular Structure Analysis

The SMILES string of “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is O=C1C2=C (SC (CC)=C2)N=CN1 . The InChI is 1S/C8H8N2OS/c1-2-5-3-6-7 (11)9-4-10-8 (6)12-5/h3-4H,2H2,1H3, (H,9,10,11) .Physical And Chemical Properties Analysis

“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a solid compound . It has a molecular weight of 180.23 .Aplicaciones Científicas De Investigación

Cancer Research

Thieno[2,3-d]pyrimidine derivatives have been studied for their anti-proliferative properties against various cancer cells. For instance, certain derivatives have shown the ability to inhibit VEGFR-2, which plays a significant role in tumor angiogenesis and growth .

Enzyme Inhibition

These compounds have also been tested for their ability to inhibit enzymes like EGFR (Epidermal Growth Factor Receptor), ErbB-2, and ErbB-4. Inhibition of these enzymes is crucial in the treatment of certain types of cancers .

Synthesis of Functionalized Compounds

An efficient method has been developed for synthesizing functionalized thieno[2,3-d]pyrimidines from related compounds. These functionalized derivatives can have various applications in medicinal chemistry and drug development .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are the ErbB family of receptor tyrosine kinases , which includes EGFR, ErbB-2, and ErbB-4 . These receptors play a crucial role in regulating cell growth, survival, and differentiation .

Mode of Action

6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one interacts with its targets by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of the ErbB enzymes . This interaction is irreversible, leading to sustained inhibition of the target enzymes .

Biochemical Pathways

The compound’s action on the ErbB family of enzymes affects the phosphorylation of peptide substrates , a key step in signal transduction pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Its ability to form a covalent bond with its targets suggests that it may have a prolonged duration of action .

Result of Action

The molecular and cellular effects of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one’s action include the inhibition of ErbB-mediated signal transduction and the subsequent suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive ErbB signaling, such as certain types of cancer .

Propiedades

IUPAC Name |

6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAQJCUXCKYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349410 | |

| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

18593-51-6 | |

| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)